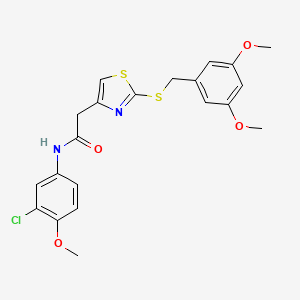

N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

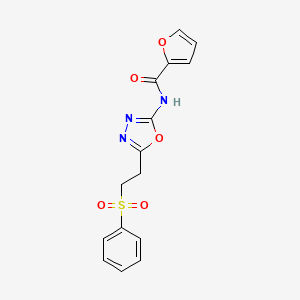

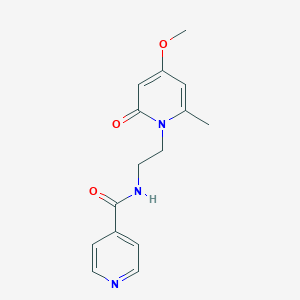

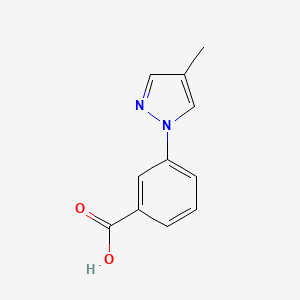

Description

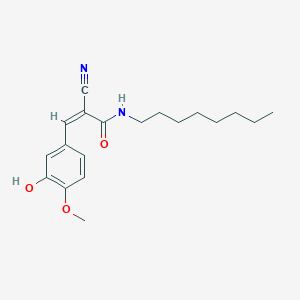

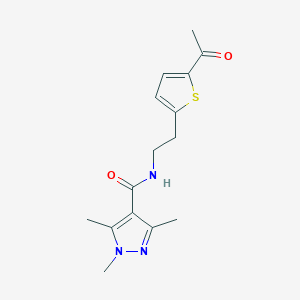

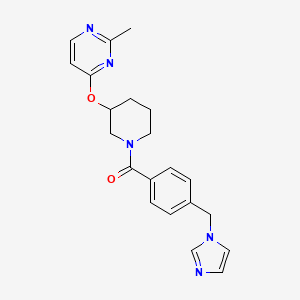

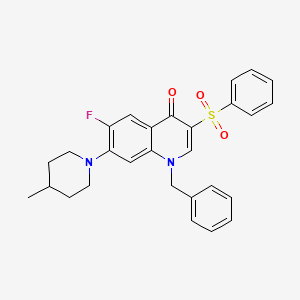

The compound "N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" is a novel molecule that has been designed for potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential anticancer properties. For instance, paper discusses the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives with significant cytotoxicity against various cancer cell lines, indicating the potential of chloro and methoxy substituted phenyl acetamides in cancer treatment.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques, as described in paper . The process includes the creation of acetamide derivatives that are then characterized using various spectroscopic methods such as LCMS, IR, 1H, and 13C NMR. These methods ensure the correct structure and purity of the synthesized compounds. The synthesis route for the compound would likely involve similar techniques, ensuring the introduction of the thiazole and thioether groups to the acetamide backbone.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, as seen in papers and . These analyses reveal the conformation of the molecules and the spatial arrangement of the substituents around the acetamide core. The orthorhombic crystal system and specific space groups detailed in these papers provide a foundation for understanding how the compound might crystallize and the potential for hydrogen bonding and other non-covalent interactions within its structure.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions for the compound , they do highlight the reactivity of similar molecules. For example, the presence of the acetamide group in these compounds suggests a potential for various chemical transformations, such as nucleophilic substitution reactions or interactions with biological macromolecules, which could be relevant for their anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and density, are crucial for their application as therapeutic agents. The crystal and molecular structures provided in papers and suggest that the compound would have specific physical properties influenced by its crystalline form and molecular conformation. The non-covalent interactions, such as hydrogen bonds and π-π stacking, observed in these structures could also affect the compound's solubility and stability.

Scientific Research Applications

Chloroacetamide Derivatives and Herbicides

Research on chloroacetamide derivatives, such as those used as herbicides, provides insights into the reactivity and potential applications of similar compounds. For example, chloroacetamides like alachlor and metolachlor have been studied for their selective herbicidal activities and metabolic pathways in both human and rat liver microsomes. These studies suggest that similar compounds could have applications in agriculture, though their metabolic activation pathways and potential toxicity need careful consideration (Coleman et al., 2000).

Synthesis and Biological Activities

Compounds with structural similarities have been synthesized and evaluated for their biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, indicating potential pharmaceutical applications (Sunder & Maleraju, 2013).

properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S2/c1-26-16-6-13(7-17(10-16)27-2)11-29-21-24-15(12-30-21)9-20(25)23-14-4-5-19(28-3)18(22)8-14/h4-8,10,12H,9,11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYGIQCJCVQEGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)